2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline
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Overview
Description
2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum, and other transition metals
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminomethyl and cyclopropoxy derivatives, such as:
2-Amino-2-methylpropan-1-ol: An alkanolamine used as a buffer and precursor in organic synthesis.
2-(Aminomethyl)pyridine: A compound with applications in nonlinear optical materials.
Uniqueness
2-(Aminomethyl)-6-cyclopropoxy-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(aminomethyl)-6-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C12H18N2O/c1-14(2)12-9(8-13)4-3-5-11(12)15-10-6-7-10/h3-5,10H,6-8,13H2,1-2H3 |
InChI Key |
YYHYEHWLEQZGIK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1OC2CC2)CN |
Origin of Product |
United States |
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